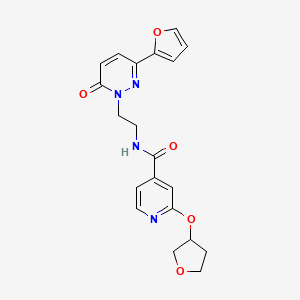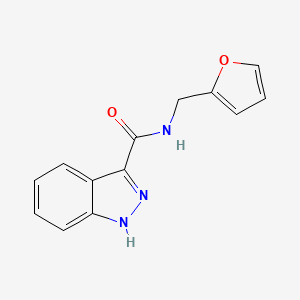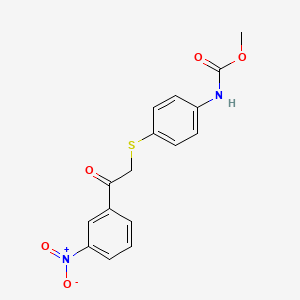![molecular formula C23H19N3O2 B2820631 N-(2,3-dihydro-1H-inden-1-yl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide CAS No. 2034391-74-5](/img/structure/B2820631.png)
N-(2,3-dihydro-1H-inden-1-yl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Serotonin-3 (5-HT3) Receptor Antagonists
Research has shown that certain dibenzo[b,e][1,4]diazepine derivatives are potent serotonin-3 (5-HT3) receptor antagonists. Structure-activity relationship (SAR) studies reveal that variations in the aromatic nucleus of these compounds significantly influence their 5-HT3 receptor antagonistic activity. For example, derivatives featuring the 1H-indazole ring as an aromatic moiety exhibit a substantial increase in activity. One compound, in particular, demonstrated superior effectiveness compared to traditional benzamides and was found to be equipotent to established medications such as ondansetron and granisetron, highlighting its potential in treating conditions mediated by 5-HT3 receptors (Harada et al., 1995).
Synthesis of Dibenzo[d,f][1,3]diazepines
A novel three-component reaction involving biphenyldiamines, 2-chloroacetic acid derivatives, and elemental sulfur has been developed for synthesizing 2-carboxamide-substituted dibenzo[d,f][1,3]diazepines. This method features high efficiency in water, good functional group tolerance, and adaptability to large-scale synthesis, paving the way for chemoselective preparation of various substituted dibenzo[d,f][1,3]diazepines (Tikhonova et al., 2019).
Metabolism of Carbamazepine
Studies on the metabolism of carbamazepine, a structurally related compound, provide insights into the metabolic pathways of dibenzo[b,e][1,4]diazepines. Carbamazepine 10,11-oxide, a key intermediate in its metabolism, undergoes enzymatic hydrolysis to form a dihydroxy derivative, indicating the complexity of metabolic transformations these compounds can undergo in biological systems. This research sheds light on the steric course of enzymatic hydrolysis and the formation of metabolites, relevant for understanding the biotransformation of similar compounds (Bellucci et al., 1987).
Mecanismo De Acción
Target of Action
The compound N-(2,3-dihydro-1H-inden-1-yl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide primarily targets Phosphodiesterase 4 (PDE4) and Acetylcholinesterase (AChE) . These enzymes play crucial roles in neurophysiological processes. PDE4 is involved in the degradation of cyclic adenosine monophosphate (cAMP), a messenger molecule that transmits the effects of hormones like glucagon and adrenaline. AChE is responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning .
Mode of Action
This compound acts as a dual inhibitor of PDE4 and AChE . By inhibiting PDE4, it prevents the breakdown of cAMP, leading to increased levels of this messenger molecule in cells. This can enhance the signal transduction pathways regulated by cAMP. On the other hand, by inhibiting AChE, it prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft, which can enhance cholinergic transmission .
Biochemical Pathways
The inhibition of PDE4 and AChE affects multiple biochemical pathways. The increased cAMP levels can activate protein kinase A (PKA), which then phosphorylates various target proteins, leading to changes in cell function. The increased acetylcholine levels can enhance the activation of muscarinic and nicotinic acetylcholine receptors, which are involved in various physiological processes, including memory and learning .
Pharmacokinetics
The compound’s efficacy in the hippocampus of alzheimer’s disease model mice suggests that it can cross the blood-brain barrier .
Result of Action
The dual inhibition of PDE4 and AChE by this compound leads to improved cognitive and memory function . Moreover, it has been found to have a neuroprotective effect comparable to donepezil, a commonly used drug for the treatment of Alzheimer’s disease . Interestingly, it also displayed more potent anti-neuroinflammatory effects than donepezil .
Propiedades
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-6-oxo-5,11-dihydrobenzo[b][1,4]benzodiazepine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c27-22(25-19-11-9-14-5-1-2-6-16(14)19)15-10-12-20-21(13-15)26-23(28)17-7-3-4-8-18(17)24-20/h1-8,10,12-13,19,24H,9,11H2,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFRWELXZAJEBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC(=O)C3=CC4=C(C=C3)NC5=CC=CC=C5C(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Bromo-1H-benzo[d]imidazol-5-amine](/img/structure/B2820553.png)
![N-(2,5-dimethoxyphenyl)-2-{[7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}butanamide](/img/structure/B2820554.png)

![2-[(3-Ethoxypropanoyl)amino]benzoic acid](/img/structure/B2820559.png)

![Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B2820561.png)

![[2-[(4-Fluorophenyl)methylamino]-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2820567.png)
![Cyclobutyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B2820568.png)

![N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-ylcarbonyl)-4-morpholinesulfonamide](/img/structure/B2820571.png)